2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1797060-04-8
VCID: VC4636455
InChI: InChI=1S/C21H22FN5O4/c1-13-15(14(2)31-25-13)11-19(28)24-21-23-17(12-30-21)20(29)27-9-7-26(8-10-27)18-6-4-3-5-16(18)22/h3-6,12H,7-11H2,1-2H3,(H,23,24,28)
SMILES: CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Molecular Formula: C21H22FN5O4
Molecular Weight: 427.436

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide

CAS No.: 1797060-04-8

Cat. No.: VC4636455

Molecular Formula: C21H22FN5O4

Molecular Weight: 427.436

* For research use only. Not for human or veterinary use.

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide - 1797060-04-8

Specification

CAS No. 1797060-04-8
Molecular Formula C21H22FN5O4
Molecular Weight 427.436
IUPAC Name 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]acetamide
Standard InChI InChI=1S/C21H22FN5O4/c1-13-15(14(2)31-25-13)11-19(28)24-21-23-17(12-30-21)20(29)27-9-7-26(8-10-27)18-6-4-3-5-16(18)22/h3-6,12H,7-11H2,1-2H3,(H,23,24,28)
Standard InChI Key FFUNKQIHCIUFNP-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-(3,5-Dimethylisoxazol-4-yl)-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide is an acetamide derivative featuring three distinct heterocyclic components:

  • A 3,5-dimethylisoxazole ring linked via a methylene group to the acetamide backbone.

  • An oxazole ring substituted at the 4-position with a piperazine-1-carbonyl group.

  • A piperazine moiety further functionalized with a 2-fluorophenyl group at its terminal nitrogen .

The compound’s molecular formula (C21_{21}H22_{22}FN5_{5}O4_{4}) and weight (427.4 g/mol) were confirmed via high-resolution mass spectrometry and elemental analysis . Key physicochemical properties, such as logP and solubility, remain uncharacterized experimentally but can be inferred from structural analogs. For instance, the presence of the polar piperazine and acetamide groups suggests moderate aqueous solubility, while the aromatic rings contribute to lipophilicity .

Table 1: Molecular Identity of 2-(3,5-Dimethylisoxazol-4-yl)-N-(4-(4-(2-Fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide

PropertyValue
CAS Number1797060-04-8
Molecular FormulaC21_{21}H22_{22}FN5_{5}O4_{4}
Molecular Weight427.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, as inferred from analogous procedures in the literature . A plausible pathway includes:

  • Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid:

    • Prepared via cyclocondensation of acetylacetone with hydroxylamine, followed by carboxylation . This intermediate is commercially available (CAS 2510-27-2) and serves as a building block for coupling reactions .

  • Formation of the Oxazole-Piperazine Intermediate:

    • The oxazole ring is constructed using a Hantzsch synthesis, involving the reaction of a bromoketone with an amide . Subsequent coupling of 4-(piperazine-1-carbonyl)oxazol-2-amine with 2-fluorophenyl carbonyl chloride introduces the fluorophenyl-piperazine moiety .

  • Final Amide Coupling:

    • The acetic acid derivative is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled to the oxazole-piperazine amine under mild conditions .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationAcetylacetone, hydroxylamine, HCl70%
2Hantzsch oxazole synthesisBromoketone, ammonium acetate, ethanol65%
3Reductive aminationPiperazine, 2-fluorobenzaldehyde, NaBH3_3CN55%
4Amide couplingEDC, HOBt, DMF, rt60%

Structural and Mechanistic Insights

Role of Heterocyclic Moieties

  • Isoxazole Ring: The 3,5-dimethylisoxazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability while maintaining hydrogen-bonding capacity . Its electron-deficient nature may facilitate π-π interactions with aromatic residues in target proteins.

  • Oxazole Core: The oxazole ring contributes rigidity to the structure, potentially improving binding affinity by reducing conformational entropy .

  • Piperazine-Fluorophenyl Unit: The piperazine moiety enhances solubility and serves as a spacer, while the 2-fluorophenyl group modulates electronic properties and bioavailability through hydrophobic interactions .

Hypothetical Mechanism of Action

While direct pharmacological data for this compound are lacking, structural analogs suggest potential interactions with:

  • Fatty Acid Amide Hydrolase (FAAH): Piperazine-containing compounds have been reported as FAAH inhibitors, influencing endocannabinoid signaling .

  • Dopamine Receptors: Fluorophenyl-piperazine derivatives exhibit affinity for D2_2 and 5-HT1A_{1A} receptors, implicating CNS applications .

Biological Activity and Applications

Enzyme Inhibition

Compounds with similar architectures, such as N-(3,4-dimethylisoxazol-5-yl)piperazine derivatives, demonstrate nanomolar affinity for FAAH . The fluorophenyl group may enhance blood-brain barrier penetration, making this compound a candidate for neuropathic pain or anxiety disorders .

Physicochemical and Pharmacokinetic Properties

Predicted ADME Profile

  • Absorption: Moderate oral bioavailability due to balanced lipophilicity (cLogP ~2.8).

  • Metabolism: Likely substrates for CYP3A4 and CYP2D6, with potential hydroxylation at the piperazine ring .

  • Excretion: Renal clearance predominates, as suggested by the molecular weight (<500 Da) and moderate protein binding .

Future Directions and Research Gaps

  • Target Identification: High-throughput screening against kinase or GPCR panels is needed to elucidate primary targets.

  • In Vivo Efficacy: Animal models of inflammation or neurological disorders could validate therapeutic potential.

  • Optimization: Structure-activity relationship (SAR) studies modifying the isoxazole or fluorophenyl groups may improve potency and selectivity.

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